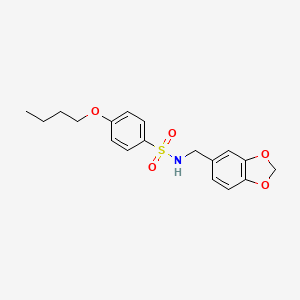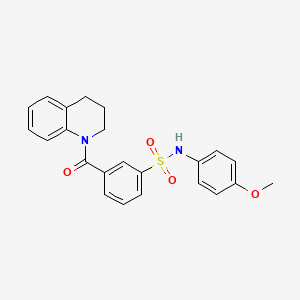![molecular formula C20H15N5O3 B4585268 7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585268.png)
7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
Synthesis Analysis
The synthesis of related pyrido and triazolo-pyrimidine derivatives involves various heterocyclization methods, showcasing the versatility in creating complex structures. For example, Davoodnia et al. (2008) described the preparation of new pyrido[3′,2′:4,5]thieno[2,3-e]-[1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones through a multi-step process involving ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate, phenyl or ethyl isothiocyanate, and orthoesters (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).
Molecular Structure Analysis
X-ray crystallography and spectroscopic techniques such as NMR and IR are commonly employed to characterize the molecular structure of these compounds. Lahmidi et al. (2019) conducted X-ray diffraction and spectroscopic analysis to characterize the structure of a novel pyrimidine derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring (Lahmidi et al., 2019).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, leading to diverse derivatives with potential biological activities. The reactivity often involves cyclization, nucleophilic substitution, and condensation reactions. For instance, Farghaly and Hassaneen (2013) developed new pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one derivatives through cyclization and nucleophilic substitution reactions, which were evaluated for their antimicrobial activities (Farghaly & Hassaneen, 2013).
Scientific Research Applications
Synthesis and Labeling for Receptor Studies
The synthesis of tritium-labeled compounds, such as SCH 58261, a non-xanthine A2A adenosine receptor antagonist, demonstrates the application of similar chemical structures in receptor binding studies. Tritium labeling allows for high radiochemical purity and specific activity, making these compounds valuable tools for characterizing receptor subtypes in biological systems (Baraldi et al., 1996).
Antimicrobial Activity
Compounds with structures related to 7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one have been synthesized and evaluated for their antimicrobial activity. The presence of specific substituents on the triazole moiety has been shown to exhibit potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, comparable with standard drugs like streptomycin. This highlights the potential of such compounds in developing new antimicrobial agents (Reddy et al., 2013).
Antitumor Activity and Molecular Docking
Research has also explored the antitumor activity of compounds containing the pyrimidine ring system. Synthesized compounds have been evaluated against human lung cancer and hepatocellular carcinoma cell lines, with some showing promising activities. Computational studies, including molecular docking, support the biological activity results, suggesting these compounds as potential leads for anticancer drug development (Muhammad et al., 2017).
Synthesis and Characterization for Chemical Studies
The novel synthesis approaches for creating derivatives of the pyrimidine ring system have been documented. These methodologies allow for the efficient generation of diverse compounds for further chemical and biological evaluation, demonstrating the versatility of the pyrimidine scaffold in synthetic chemistry (Davoodnia et al., 2008).
properties
IUPAC Name |
11-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c1-27-14-6-4-13(5-7-14)18-22-20-21-11-16-17(25(20)23-18)8-9-24(19(16)26)12-15-3-2-10-28-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJZZFQCHWIEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-furylmethyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-chlorophenyl)-7-(tetrahydro-2-furanylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4585192.png)
![3-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4585209.png)
![2-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4585213.png)
![2-{4-[2-(2,3-dichlorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585224.png)
![N-({[4-(anilinosulfonyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B4585227.png)
![N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4585231.png)
![8-(2-methoxyethyl)-1,7-dimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4585233.png)
![[5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate](/img/structure/B4585242.png)

![1'-isobutyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4585258.png)
![3-[(2,4-dichlorobenzyl)thio]-5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4585262.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585279.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4585282.png)